molecular formula C11H14ClNO3S B3142259 4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride CAS No. 500730-49-4

4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride

Cat. No.: B3142259
CAS No.: 500730-49-4
M. Wt: 275.75 g/mol
InChI Key: LVLTUAJVVSTSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their high reactivity due to the presence of the sulfonyl chloride group, which makes them valuable intermediates in organic synthesis. This particular compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-aminobenzenesulfonyl chloride+3-methylbutanoyl chloride4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride+HCl\text{4-aminobenzenesulfonyl chloride} + \text{3-methylbutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-aminobenzenesulfonyl chloride+3-methylbutanoyl chloride→4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

    Aminolysis: Reaction with amines to form sulfonamides.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction is usually carried out in aqueous conditions, often with a base to neutralize the hydrochloric acid formed.

    Aminolysis: Amines are used as nucleophiles, and the reaction is often carried out at room temperature or slightly elevated temperatures.

Major Products

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Sulfonic acids: Formed from hydrolysis reactions.

Scientific Research Applications

4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of new drugs, particularly those targeting bacterial infections due to its ability to form sulfonamides.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is a strong electrophile, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide or sulfonate ester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A simpler analog with similar reactivity but without the 3-methylbutanoyl group.

    4-Acetamidobenzenesulfonyl chloride: Contains an acetamido group instead of the 3-methylbutanoyl group.

    4-Nitrobenzenesulfonyl chloride: Contains a nitro group, which affects its reactivity and applications.

Uniqueness

4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride is unique due to the presence of the 3-methylbutanoyl group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications where the 3-methylbutanoyl group is desired.

Properties

IUPAC Name

4-(3-methylbutanoylamino)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c1-8(2)7-11(14)13-9-3-5-10(6-4-9)17(12,15)16/h3-6,8H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLTUAJVVSTSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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